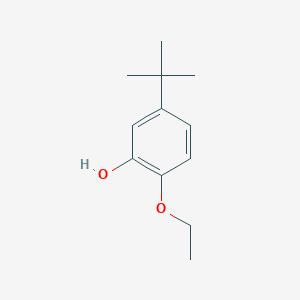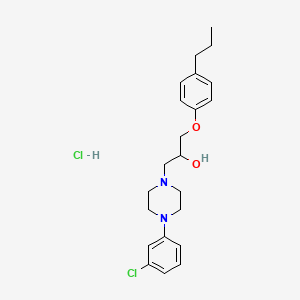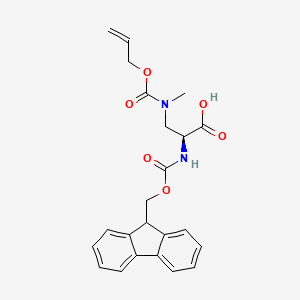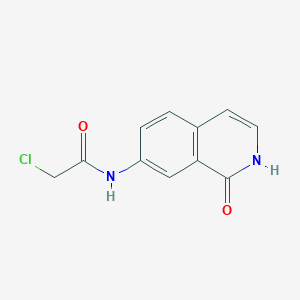
5-Tert-butyl-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2-ethoxyphenol is an organic compound with the molecular formula C12H18O2 It is a phenolic compound characterized by the presence of a tert-butyl group and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-ethoxyphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a base like sodium ethoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
5-Tert-butyl-2-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-ethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The tert-butyl and ethoxy groups can influence the compound’s lipophilicity and its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2-Ethyl-6-methylphenol: Used in the synthesis of pharmaceuticals.
4-tert-Butylphenol: Utilized in polymer production.
Uniqueness
5-Tert-butyl-2-ethoxyphenol is unique due to the presence of both tert-butyl and ethoxy groups, which confer distinct chemical and physical properties. These groups enhance its stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
5-tert-butyl-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVZJUFVZSBIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2637341.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)
![N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide](/img/structure/B2637343.png)

![6-chloro-N-[5-fluoro-2-(2-methoxyethoxy)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2637345.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2637347.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2637352.png)

